

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Nonanenitrile

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Compound of Interest

Compound Name: Nonanenitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **nonanenitrile** (C₉H₁₇N), a nitrile compound with applications in various fields of chemical research and development. This document details the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility, and a generalized experimental workflow is visualized.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **nonanenitrile**.

Table 1: ¹H NMR Spectroscopic Data for Nonanenitrile

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.3	Triplet	2H	-CH ₂ -CN
~1.6	Multiplet	2H	-CH ₂ -CH ₂ -CN
~1.3	Multiplet	10H	-(CH ₂) ₅ -
~0.9	Triplet	3H	CH ₃ -

Solvent: CCl₄. Instrument: Varian A-60.[1]

Table 2: ¹³C NMR Spectroscopic Data for Nonanenitrile

Chemical Shift (δ) ppm	Assignment
~119	-C \equiv N
~31	-CH ₂ -
~29	-CH ₂ -
~28	-CH ₂ -
~25	-CH ₂ -
~22	-CH ₂ -
~17	-CH ₂ -CN
~14	CH ₃ -

Solvent: CDCl₃. [2]

Table 3: IR Spectroscopic Data for Nonanenitrile

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~2245	Medium	-C≡N stretch (nitrile)
~1465	Medium	C-H bend (alkane)

Technique: Neat liquid.[\[3\]](#)

Table 4: Mass Spectrometry Data for Nonanenitrile

m/z Ratio	Relative Intensity	Assignment
139	Low	[M] ⁺ (Molecular Ion)
96	High	[M - C ₃ H ₇] ⁺
82	High	[M - C ₄ H ₉] ⁺
41	Very High	[C ₃ H ₅] ⁺ (Base Peak)

Ionization Method: Electron Ionization (EI).[\[3\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **nonanenitrile** to determine its chemical structure.

Methodology:

- Sample Preparation:

- For ^1H NMR, accurately weigh approximately 5-20 mg of **nonanenitrile**. For ^{13}C NMR, a higher concentration of 20-50 mg is recommended.[\[4\]](#)
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or CCl_4) in a clean vial.[\[4\]](#)
- Ensure complete dissolution by gentle vortexing or sonication.
- Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[\[4\]](#)
- Wipe the exterior of the NMR tube with a lint-free tissue to remove any contaminants.[\[4\]](#)
- Instrumental Analysis:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[\[4\]](#)
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This can be done manually or automatically.[\[4\]](#)
 - Tune and match the probe to the desired nucleus (^1H or ^{13}C).[\[4\]](#)
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the NMR spectrum.
- Data Processing:
 - Phase the spectrum to ensure all peaks are in the positive phase.

- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **nonanenitrile**.

Methodology (Neat Liquid on Salt Plates):

- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and allow them to dry completely.
 - Place one to two drops of liquid **nonanenitrile** onto the surface of one salt plate.^[5]
 - Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.^[5]
- Instrumental Analysis:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO_2 and water vapor.
 - Acquire the infrared spectrum of the **nonanenitrile** sample.
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate the observed wavenumbers with known functional group absorptions using a correlation table to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

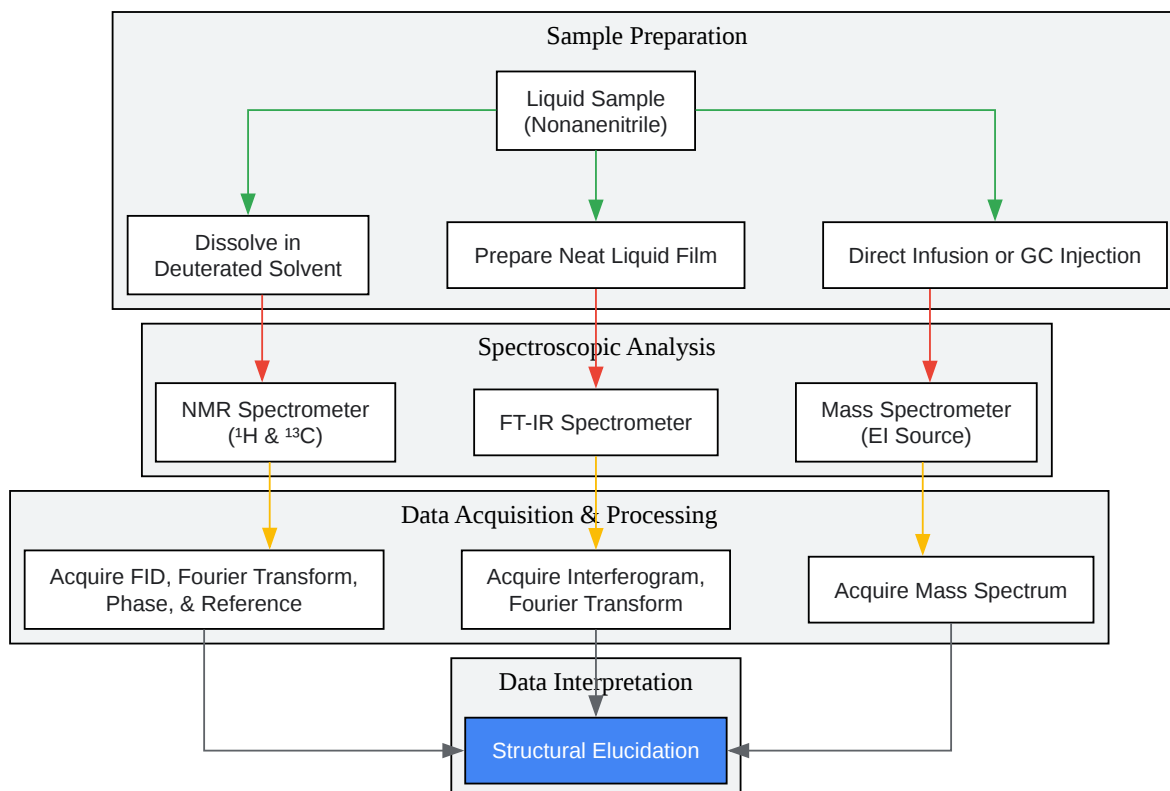
Objective: To determine the molecular weight and fragmentation pattern of **nonanenitrile**.

Methodology (Electron Ionization - Mass Spectrometry):

- Sample Introduction:
 - Introduce a small amount of the volatile liquid **nonanenitrile** into the ion source of the mass spectrometer. This is typically done via a direct insertion probe or by coupling with a gas chromatograph (GC-MS).
- Ionization:
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[\[6\]](#)[\[7\]](#)
 - This causes the removal of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and extensive fragmentation.[\[6\]](#)[\[7\]](#)
- Mass Analysis:
 - The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Analysis:
 - The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain information about the structure of the molecule. The fragmentation of nitriles often involves the loss of alkyl radicals.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as **nonanenitrile**.



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Caption: Generalized workflow for spectroscopic analysis of **nonanenitrile**.

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